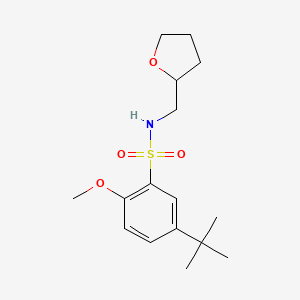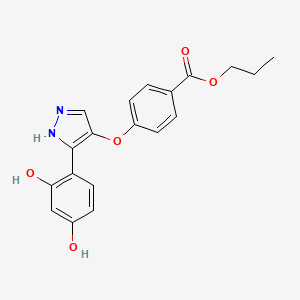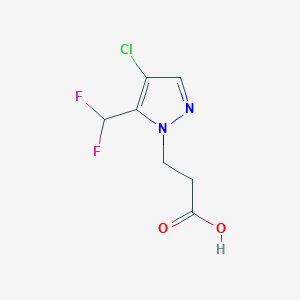
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that targets the MELK (maternal embryonic leucine zipper kinase) protein. MELK is a serine/threonine kinase that is overexpressed in various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide targets the MELK protein, which is overexpressed in various types of cancer cells. MELK is involved in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. This compound inhibits the activity of MELK by binding to its ATP-binding site, which prevents the protein from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which prevents their spread to other parts of the body. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Advantages and Limitations for Lab Experiments
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in the lab. It has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide. One direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, further research is needed to understand the mechanism of action of this compound and its downstream targets, which could lead to the development of more effective cancer therapies.
Synthesis Methods
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with tert-butyl bromoacetate to form tert-butyl 4-methoxyphenylacetate. This intermediate is then reacted with oxirane-2-carboxylic acid to form tert-butyl 2-(2-oxiran-2-yl)acetate. Finally, the tert-butyl group is removed using trifluoroacetic acid, and the resulting compound is reacted with benzenesulfonyl chloride to form this compound.
Scientific Research Applications
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-16(2,3)12-7-8-14(20-4)15(10-12)22(18,19)17-11-13-6-5-9-21-13/h7-8,10,13,17H,5-6,9,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOMKWRSACMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)


![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)